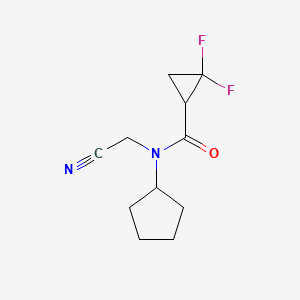![molecular formula C20H23N3O4 B2768307 3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034194-70-0](/img/structure/B2768307.png)
3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic compound belonging to the class of benzo[b][1,4]dioxines. This complex molecule features a unique combination of functional groups, such as a pyrimidinyl oxy group and a cyclohexyl moiety, which confer it distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, beginning with the preparation of the benzo[b][1,4]dioxine core. This is achieved via a condensation reaction involving substituted phenols and appropriate carbonyl compounds, followed by methylation and further functionalization. The cyclohexyl group is introduced through an alkylation reaction, utilizing pyrimidin-2-yloxy as the nucleophile in the presence of appropriate catalysts.
Industrial Production Methods: : Scaling up the synthesis for industrial production involves optimizing reaction conditions to achieve high yields and purity. This typically includes the use of continuous flow reactors, advanced separation techniques like chromatography, and automated monitoring systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: : The compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under controlled temperature conditions.
Reduction: : Achieved using reagents such as sodium borohydride or hydrogen gas in the presence of palladium catalysts.
Substitution: : Involves nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products: : Each reaction type produces distinct products depending on the reaction site. For instance, oxidation of the cyclohexyl ring may yield corresponding ketones, while substitution reactions often result in functionalized benzo[b][1,4]dioxines.
科学的研究の応用
This compound finds applications across various scientific domains:
Chemistry: : Utilized as an intermediate in organic synthesis and as a catalyst in certain polymerization reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the synthesis of advanced materials, including specialty polymers and functionalized nanomaterials.
作用機序
The compound's mechanism of action primarily involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction cascades that influence cellular processes like proliferation, apoptosis, or metabolic regulation.
類似化合物との比較
Compared to other compounds with similar structures, 3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its specific functional groups and their spatial arrangement.
List of Similar Compounds
Benzo[b][1,4]dioxine derivatives
Pyrimidinyl cyclohexyl derivatives
N-substituted carboxamides
These similar compounds may share some chemical properties but often differ significantly in their biological activities and applications.
Let me know what more info you'd like to dive into!
特性
IUPAC Name |
2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-18(27-17-6-3-2-5-16(17)25-13)19(24)23-14-7-9-15(10-8-14)26-20-21-11-4-12-22-20/h2-6,11-15,18H,7-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVVOGGHFUNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCC(CC3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)
![N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2768226.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2768227.png)
![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

